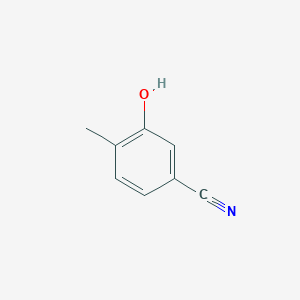
3-Hydroxy-4-methylbenzonitrile
Cat. No. B1318791
Key on ui cas rn:
3816-66-8
M. Wt: 133.15 g/mol
InChI Key: UXNPMDKLHYMKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07396844B1
Procedure details


29.8 g (196 mmol) of 3-hydroxy-4-methylbenzoic acid was dissolved in 450 ml of tetrahydrofuran. 43.1 ml (450 mmol) of ethyl chloroformate and 62.7 ml (450 mmol) of triethylamine were added to the solution at 0° C. After stirring for 20 minutes, triethylamine hydrochloride thus formed was removed by the filtration. The filtrate was added to 300 ml of a solution obtained by bubbling ammonia in tetrahydrofuran at 0° C. After stirring at room temperature for 2 hours, the solvent was evaporated under reduced pressure. The residue was dissolved in 500 ml of dioxane. 38.8 ml (274 mmol) of trifluoromethanesulfonic anhydride and 75 ml (931 mmol) of pyridine were added to the solution at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was isolated with chloroform as the extractant in the same manner as that of step 1 in Example 1 to obtain an oily residue, which was dissolved in 330 ml of tetrahydrofuran/methanol (1/1). 165 ml (167 mmol) of 1 N aqueous sodium hydroxide solution was added to the solution at room temperature. They were stirred for 4 hours. The solvent was evaporated under reduced pressure. The residue was washed with dichloromethane and then made acidic with 1 N aqueous hydrogen chloride solution. Then the crude product was separated with ethyl acetate as the extractant in the same manner as that of step 1 in Example 1 to obtain the crude product, which was purified by the silica gel column chromatography to obtain the title compound.



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-:22].[Na+].O1CC[CH2:26][CH2:25]1.[CH3:29]O>>[OH:22][C:18]1[CH:19]=[C:20]([CH:25]=[CH:26][C:17]=1[CH3:29])[C:21]#[N:16] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
tetrahydrofuran methanol
|
|
Quantity
|
330 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by the filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added to 300 ml of a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling ammonia in tetrahydrofuran at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 500 ml of dioxane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was isolated with chloroform as the extractant in the same manner as that of step 1 in Example 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily residue, which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
They were stirred for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the crude product was separated with ethyl acetate as the extractant in the same manner as that of step 1 in Example 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by the silica gel column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

